molecular formula C18H14Br4N2O6 B11121767 {2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11121767
M. Wt: 673.9 g/mol
InChI Key: NEWRTTDQJCBPTJ-TXNBCWFRSA-N
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Description

2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by multiple bromine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves multiple steps, starting with the bromination of phenolic compounds. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination. The subsequent steps involve the formation of hydrazone and acetyl groups, followed by the coupling of these intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-chlorophenol
  • 2,4-Dibromo-6-methoxyphenol
  • 2,4-Dibromo-6-hydroxyphenol

Uniqueness

2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14Br4N2O6

Molecular Weight

673.9 g/mol

IUPAC Name

2-[2,4-dibromo-6-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H14Br4N2O6/c1-28-14-5-11(20)4-13(22)18(14)29-7-15(25)24-23-6-9-2-10(19)3-12(21)17(9)30-8-16(26)27/h2-6H,7-8H2,1H3,(H,24,25)(H,26,27)/b23-6+

InChI Key

NEWRTTDQJCBPTJ-TXNBCWFRSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OCC(=O)O

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OCC(=O)O

Origin of Product

United States

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